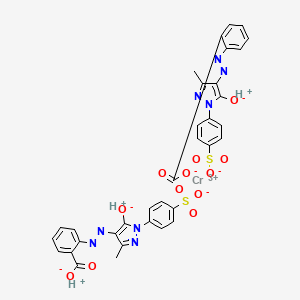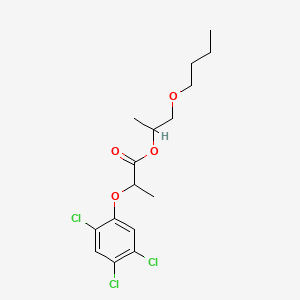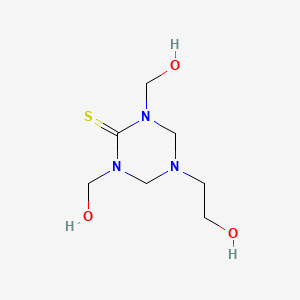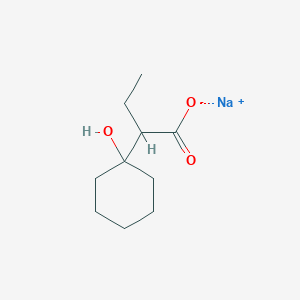
Cyclobutyrol sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyrol sodium is a pharmaceutical compound known for its therapeutic effectiveness in treating cholestasis, a condition characterized by impaired bile flow. It is a choleretic agent, meaning it promotes the production and secretion of bile. This compound is particularly noted for its ability to inhibit the secretion of biliary lipids, making it a valuable compound in bile therapy .
准备方法
Synthetic Routes and Reaction Conditions
Cyclobutyrol sodium can be synthesized through the hydrolysis of its ethyl ester, which is obtained via the Reformatski reaction. The Reformatski reaction involves the reaction of an α-halo ester with a zinc reagent to form a β-hydroxy ester. The ethyl ester is then hydrolyzed to produce cyclobutyrol, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Cyclobutyrol sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired product, such as halides or other alkyl groups.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyrol derivatives
科学研究应用
Cyclobutyrol sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying choleretic agents.
Biology: Investigated for its effects on bile production and secretion in liver cells.
Medicine: Used in the treatment of cholestasis and other liver disorders. It is also studied for its potential anti-inflammatory and antioxidant properties.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of cyclobutyrol sodium involves several key processes:
Modulation of Bile Synthesis and Secretion: It enhances the activity of enzymes involved in bile acid synthesis, increasing bile production.
Transport Proteins: It improves the function of transport proteins on hepatocyte membranes, facilitating the efficient secretion of bile.
Anti-inflammatory Properties: It reduces inflammation in bile ducts by downregulating pro-inflammatory cytokines.
Cytoprotective Effects: It stabilizes hepatocyte membranes, protecting them from damage induced by bile acids and other toxic substances.
Antioxidant Properties: It scavenges free radicals, reducing oxidative stress and protecting liver cells
相似化合物的比较
Cyclobutyrol sodium is unique in its ability to inhibit biliary lipid secretion while promoting bile production. Similar compounds include:
Ursodeoxycholic acid: Used to treat cholestasis but works primarily by reducing cholesterol absorption.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones and certain liver diseases.
Obeticholic acid: A synthetic bile acid analogue used to treat primary biliary cholangitis
This compound stands out due to its multifaceted approach to improving bile flow and liver health, addressing several key aspects of cholestasis through its unique mechanism of action.
属性
CAS 编号 |
1130-23-0 |
|---|---|
分子式 |
C10H17NaO3 |
分子量 |
208.23 g/mol |
IUPAC 名称 |
sodium;2-(1-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C10H18O3.Na/c1-2-8(9(11)12)10(13)6-4-3-5-7-10;/h8,13H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
ZIKJCAPMXXTMDD-UHFFFAOYSA-M |
规范 SMILES |
CCC(C(=O)[O-])C1(CCCCC1)O.[Na+] |
相关CAS编号 |
512-16-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
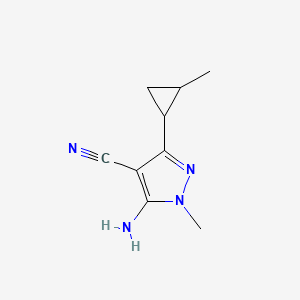
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
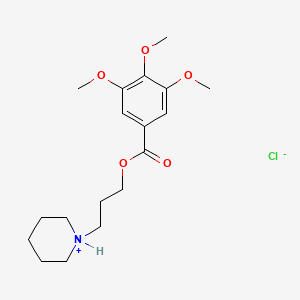
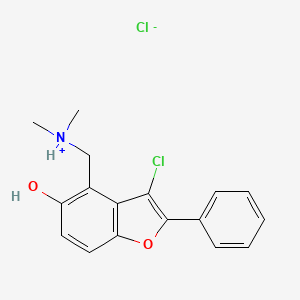
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
